
rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a phenyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the phenyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrrolidine ketones or carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It can serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its chiral nature.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical agents.
Diagnostic Tools: It may be used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
作用機序
The mechanism by which rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in enzyme inhibition, receptor modulation, or other biochemical processes.
類似化合物との比較
(2R,3R)-3-Hydroxypipecolic Acid: Another chiral compound with a similar pyrrolidine ring structure.
(2R,3R)-Dihydroxysuccinic Acid: Shares the chiral centers but differs in functional groups and overall structure.
Dibenzoyl-(2R,3R)-Tartaric Acid: Used as a resolving agent for separating racemates, similar in its chiral properties.
Uniqueness: rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of a phenyl group and a carboxylic acid group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |
InChIキー |
CLBXHARXLYHVIZ-UXQCFNEQSA-N |
異性体SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2.Cl |
正規SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


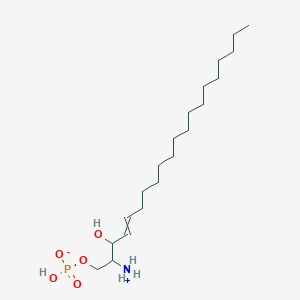

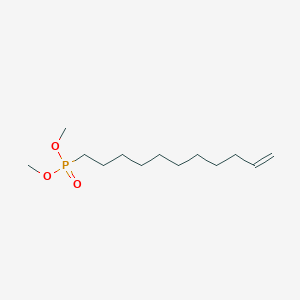
![N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111637.png)
![{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid](/img/structure/B14111642.png)

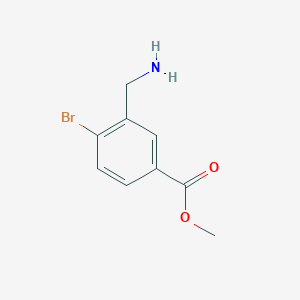
![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)

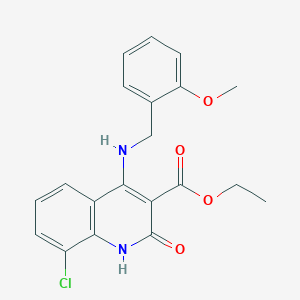
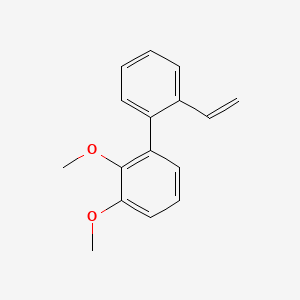
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)
